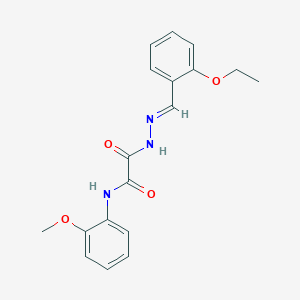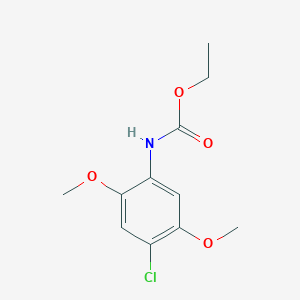
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is an organic compound known for its unique structure and properties. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a phenylmethyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group, resulting in different reactivity and applications.
Phenol, 2,6-bis(1-phenylethyl)-: Contains phenylethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Has a methyl group at position 3, altering its chemical behavior.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is unique due to the combination of bulky tert-butyl groups and a phenylmethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
4973-27-7 |
|---|---|
Molekularformel |
C21H28O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-benzyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
InChI-Schlüssel |
ZAAQJFLUOUQAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)





![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

